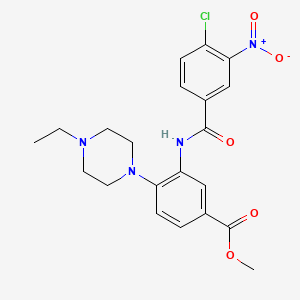

Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a useful research compound. Its molecular formula is C21H23ClN4O5 and its molecular weight is 446.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17H22ClN3O4 and a molecular weight of approximately 367.83 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Nitro Group : Introduction of the nitro group onto the aromatic ring using nitration techniques.

- Amide Bond Formation : Reaction of the nitro compound with an appropriate amine to form the amide linkage.

- Esterification : Methylation to form the methyl ester, yielding the final product.

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, compounds containing piperazine rings have been shown to inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has demonstrated that derivatives of benzoate compounds possess antimicrobial activities against a range of pathogens. Specifically, this compound may exhibit inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungi.

Case Studies

- Cell Line Studies : One study examined the effects of similar piperazine derivatives on MCF-7 breast cancer cells, showing that these compounds can act as mitogens and induce cellular proliferation .

- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in tumor-bearing mice, where significant reductions in tumor size were observed after treatment with these derivatives.

Data Summary

Properties

Molecular Formula |

C21H23ClN4O5 |

|---|---|

Molecular Weight |

446.9 g/mol |

IUPAC Name |

methyl 3-[(4-chloro-3-nitrobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C21H23ClN4O5/c1-3-24-8-10-25(11-9-24)18-7-5-15(21(28)31-2)12-17(18)23-20(27)14-4-6-16(22)19(13-14)26(29)30/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,27) |

InChI Key |

QFKPZTJKTSLTFI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.